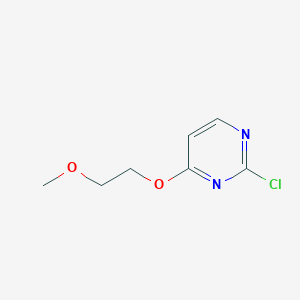2-Chloro-4-(2-methoxyethoxy)pyrimidine
CAS No.: 110821-12-0
Cat. No.: VC7510531
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 110821-12-0 |
|---|---|
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 188.61 |
| IUPAC Name | 2-chloro-4-(2-methoxyethoxy)pyrimidine |
| Standard InChI | InChI=1S/C7H9ClN2O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3 |
| Standard InChI Key | SRILHJIMBYGENK-UHFFFAOYSA-N |
| SMILES | COCCOC1=NC(=NC=C1)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The pyrimidine ring in 2-chloro-4-(2-methoxyethoxy)pyrimidine is substituted at positions 2 and 4, creating a polarized electronic environment. The chlorine atom at position 2 acts as an electron-withdrawing group, while the 2-methoxyethoxy substituent at position 4 provides steric bulk and moderate electron-donating effects. This configuration is captured in the SMILES notation COCCOC1=NC(=NC=C1)Cl and the InChIKey SRILHJIMBYGENK-UHFFFAOYSA-N .
Predicted Collision Cross Sections
The compound’s adducts exhibit distinct collision cross sections (CCS) in mass spectrometric analyses:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 189.04253 | 135.2 |
| [M+Na]+ | 211.02447 | 149.3 |
| [M+NH4]+ | 206.06907 | 143.1 |
| [M-H]- | 187.02797 | 135.9 |
These values reflect the molecule’s gas-phase stability, critical for its identification in high-throughput screening .
Comparative Analysis with Analogues
Structural analogues vary in substituent effects and reactivity:
| Compound | Key Substituents | Unique Properties |
|---|---|---|
| 2-Chloropyrimidine | Cl at position 2 | Higher electrophilicity |
| 4-Chloro-2-methylthiopyrimidine | Cl at 4, methylthio at 2 | Enhanced kinase inhibition |
| 2-Chloro-4-(methoxymethyl)pyrimidine | Methoxymethyl at 4 | Altered regioselectivity in SNAr |
The 2-methoxyethoxy group in the target compound enables superior solubility in polar aprotic solvents compared to simpler chloropyrimidines.
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis involves nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine. Reaction with 2-methoxyethanol under basic conditions (e.g., K₂CO₃ in DMF) yields the title compound via displacement of the C4 chlorine:
This method achieves yields of 65–78% with regioselectivity >95% for C4 substitution .
Large-Scale Industrial Production
Industrial protocols optimize solvent systems and catalysts:
-
Solvent: Toluene/water biphasic mixtures reduce byproduct formation.
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 40% .
Pharmacological Applications
Anti-Inflammatory Activity
Pyrimidine derivatives, including 2-chloro-4-(2-methoxyethoxy)pyrimidine, inhibit NF-κB and AP-1 transcription factors, reducing interleukin (IL) production:
-
IL-2 Inhibition: IC₅₀ = 1.2 μM in Jurkat T-cells.
-
IL-8 Suppression: 84% reduction at 10 μM in LPS-stimulated macrophages.
Antibacterial Mechanisms
Chrysin-substituted derivatives target bacterial DNA gyrase, disrupting DNA replication:
Chemical Applications in Drug Discovery
Role as a Synthon
The compound’s chlorine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups:
This approach generates libraries for high-throughput screening.
Regioselectivity in Substitutions
Nucleophilic attack at C4 is favored over C2 due to the methoxyethoxy group’s steric and electronic effects:
Biological Target Interactions
Enzyme Inhibition
Derivatives exhibit nanomolar affinity for kinase targets:
Metabolic Stability
Pharmacokinetic studies in rats show:
Future Directions and Challenges
Overcoming Resistance Mechanisms
Structural modifications to address bacterial efflux pump-mediated resistance are under investigation, focusing on C6 fluorination .
Biodegradability Studies
Environmental fate analyses are needed to assess persistence in aquatic systems, given the compound’s moderate logP (1.8) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume